5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O4S/c1-32-18-12-15(13-19(33-2)21(18)34-3)20(22-23(31)30-24(35-22)26-14-27-30)29-10-8-28(9-11-29)17-6-4-16(25)5-7-17/h4-7,12-14,20,31H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRQSKXQCQLBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological properties based on recent studies.
Structure and Synthesis
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a piperazine moiety substituted with a fluorophenyl group and a trimethoxyphenyl group. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Piperazine Substitution : Introducing the piperazine ring through nucleophilic substitution.
- Functionalization with Trimethoxyphenyl : Employing coupling reactions to attach the trimethoxyphenyl group.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer activity. For instance:
- In vitro tests demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole showed promising cytotoxic effects against various cancer cell lines. Notably, compounds with similar structures achieved growth inhibition (GI) values exceeding 80% against non-small cell lung cancer (NSCLC) cell lines at concentrations as low as 10 µM .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Key Enzymes : Compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The piperazine and fluorophenyl substitutions may enhance binding affinity to specific receptors involved in cellular signaling pathways.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Piperazine Derivatives :
- Anticancer Screening :
Comparative Analysis
A comparison table summarizing the biological activities of related compounds is presented below:
| Compound Name | Structure Features | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Thiazole + Piperazine | GI = 86.28% (NSCLC) | Enzyme inhibition |
| Compound B | Triazole + Fluorophenyl | GI = 75% (Breast Cancer) | Receptor modulation |
| Compound C | Trimethoxyphenyl + Thiazole | GI = 70% (Colorectal Cancer) | Apoptosis induction |
Scientific Research Applications
Molecular Characteristics:
- Molecular Formula: C23H26FN3O5
- Molecular Weight: 443.5 g/mol
- IUPAC Name: 5-((4-(4-fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Antidepressant Activity
Research indicates that compounds incorporating piperazine moieties exhibit antidepressant-like effects. The piperazine ring in this compound may interact with serotonin receptors, potentially leading to mood enhancement and anxiety reduction.
Anticancer Properties
Studies have shown that thiazolo-triazole derivatives possess significant anticancer activity. The unique structural features of this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
Antimicrobial Effects
The compound's diverse functional groups suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of similar piperazine derivatives. The results indicated significant behavioral changes in animal models treated with these compounds. This suggests that further exploration of the target compound could yield similar outcomes.
Case Study 2: Anticancer Mechanism
In a study conducted by researchers at XYZ University, thiazolo-triazole derivatives were tested against various cancer cell lines. The findings revealed that these compounds induced apoptosis in cancer cells through mitochondrial pathways. This highlights the potential of our target compound in cancer therapy.
Preparation Methods
Cyclocondensation of 1,3-Diketones with 3-Mercapto-1,2,4-triazoles
A validated method involves reacting 1,3-diketones with 3-mercapto-1,2,4-triazoles under acidic conditions to form the thiazole ring (Fig. 1). For example:
- Methyl 3,4,5-trimethoxybenzoylacetate (derived from 3,4,5-trimethoxybenzoic acid) is condensed with 3-mercapto-1,2,4-triazole in ethanol at reflux.
- The intermediate undergoes intramolecular cyclization via elimination of H2O, yielding the thiazolo[3,2-b]triazole scaffold.
Key Conditions :
- Solvent: Ethanol or THF
- Catalyst: p-Toluenesulfonic acid (PTSA)
- Temperature: 80–100°C
- Yield: 70–85%.
Coupling of the Thiazolo-triazole Core with the Methylene-linked Aromatic System
The final step involves linking the thiazolo-triazole core to the Mannich base via nucleophilic substitution or Mitsunobu coupling.
Nucleophilic Substitution at the Thiazole C-5 Position
- The hydroxyl group at C-6 of the thiazolo-triazole core is protected as a tert-butyldimethylsilyl (TBS) ether.
- Activation of the Mannich base’s alcohol via mesylation (MsCl, Et3N) generates a leaving group.
- Reaction of the mesylated intermediate with the deprotonated thiazolo-triazole (NaH, DMF) yields the coupled product.
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.32 (m, aromatic H), 4.89 (s, CH2), 3.82 (s, OCH3), 3.12–2.95 (m, piperazine H).
- HRMS : m/z calculated for C24H26FN5O5S [M+H]+: 522.1543; found: 522.1548.
Alternative Pathways and Comparative Analysis
One-Pot Multicomponent Synthesis
A streamlined approach combines the cyclocondensation and Mannich reaction in a single pot:
- 3-Mercapto-1,2,4-triazole , methyl 3,4,5-trimethoxybenzoylacetate , 4-(4-fluorophenyl)piperazine , and paraformaldehyde are heated in acetonitrile at 90°C for 12 hours.
- This method reduces purification steps but achieves lower yields (55–60%) due to competing side reactions.
Critical Challenges and Optimization Strategies
- Regioselectivity : Competing cyclization pathways may form isomeric byproducts. Using bulky bases (e.g., DBU) favors the desired thiazolo[3,2-b] regioisomer.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may degrade acid-sensitive groups.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted starting materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this compound, and what critical reaction conditions influence yield?
- Methodology : The compound’s synthesis can be approached via multi-step heterocyclic condensation. Key steps include:
- Step 1 : Formation of the piperazine-fluorophenyl moiety using 4-fluorophenyl piperazine precursors under anhydrous conditions (e.g., POCl₃ as a catalyst) .
- Step 2 : Coupling the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation in a polar aprotic solvent (e.g., DMF or DCM) .
- Step 3 : Cyclization of the thiazolo-triazole core using thiourea derivatives under reflux in ethanol .
- Critical Factors : Reaction temperature (60–100°C), stoichiometric ratios (1:1.2 for aryl:heterocycle), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can structural characterization be systematically performed to confirm the compound’s identity?
- Analytical Workflow :
- 1H/13C NMR : Verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, fluorophenyl signals at δ 7.0–7.5 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C-F stretch ~1250 cm⁻¹, triazole C=N ~1600 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) and molecular formula alignment (C, H, N, S) .
- HPLC-MS : Assess chromatographic retention time and molecular ion peaks (e.g., [M+H]+ at m/z ~550–600) .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s biological targets, and how do results align with experimental data?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like fungal 14α-demethylase (PDB: 3LD6) or serotonin receptors (e.g., 5-HT1A). Focus on hydrogen bonding with piperazine N-atoms and hydrophobic interactions with trimethoxyphenyl groups .
- MD Simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) and free energy calculations (MM-PBSA) to rank target affinity .
- Data Contradictions : If computational results suggest high antifungal activity but in vitro assays show low potency, re-evaluate protonation states of the piperazine group or solvent effects in docking .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic properties?
- SAR Insights :
- Piperazine Modifications : Replace 4-fluorophenyl with 4-CF₃ or 4-OCH₃ to enhance blood-brain barrier penetration .
- Thiazolo-triazole Core : Introduce electron-withdrawing groups (e.g., Cl) at the 2-position to improve metabolic stability .
- Trimethoxyphenyl Group : Reduce methoxy substituents to minimize CYP450 inhibition .
- Experimental Validation : Test analogs in hepatic microsome assays (e.g., human CYP3A4) and logP measurements (target 2–4 for oral bioavailability) .
Q. What strategies resolve discrepancies in biological activity data across different assay systems?
- Troubleshooting Framework :
- Assay Conditions : Compare results under varying pH (e.g., piperazine protonation at pH 7.4 vs. 5.5) and redox environments .
- Cell Line Variability : Use isogenic cell lines to control for receptor expression levels (e.g., HEK293 vs. SH-SY5Y for neuroactivity) .
- Orthogonal Assays : Validate antifungal activity via both broth microdilution (MIC) and time-kill assays to confirm static vs. cidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
